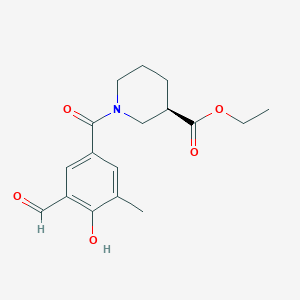
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H16O6S and its molecular weight is 408.42. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
A variety of compounds related to thiophene-2-carboxylates have been synthesized and characterized, highlighting the versatility and reactivity of thiophene derivatives in organic synthesis. For instance, Spoorthy et al. (2021) described the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from a reaction involving thiophene-2-carboxylate, showcasing its potential in creating compounds with antimicrobial properties. The structures of these analogues were established using NMR, IR, Mass spectral data, and elemental analysis, indicating the compound's significance in developing new antimicrobial agents Spoorthy et al., 2021.
Docking Studies and Antimicrobial Evaluation
The antimicrobial activity and docking studies of newly synthesized thiophene derivatives have been explored, demonstrating their potential in targeting microbial pathogens. Talupur et al. (2021) synthesized and evaluated a series of thiophene-2-carboxamides for their antimicrobial properties, underlining the importance of such compounds in addressing antibiotic resistance. These studies provide valuable insights into the molecular interactions responsible for the observed biological activities, paving the way for the development of new antimicrobial agents Talupur et al., 2021.
Reaction Mechanisms and Chemical Properties
Research into the reactions of related carbene compounds with carbon–sulfur double bonds reveals intricate reaction pathways that could inform the synthesis and application of similar compounds. Dawid et al. (2005) investigated the reactions of dimethoxycarbene, highlighting the nuanced interplay between carbon and sulfur nucleophiles. Such studies elucidate the chemical properties and reaction mechanisms of compounds containing thiophene and related moieties, contributing to a deeper understanding of their potential applications Dawid et al., 2005.
Luminescence Sensing and Pesticide Removal
Thiophene-based metal-organic frameworks (MOFs) have been constructed, exhibiting efficient luminescent sensory materials that are highly selective and sensitive to environmental contaminants. Zhao et al. (2017) discussed the use of thiophene-functionalized dicarboxylic acid in assembling MOFs with d10 ions, which could serve as luminescent sensors for detecting heavy metals and organic pollutants in the environment. This research underscores the applicability of thiophene derivatives in environmental monitoring and remediation Zhao et al., 2017.
Propiedades
IUPAC Name |
[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-14-6-8-17(26-2)13(10-14)11-19-21(23)16-7-5-15(12-18(16)28-19)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFHJSNGASULNY-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

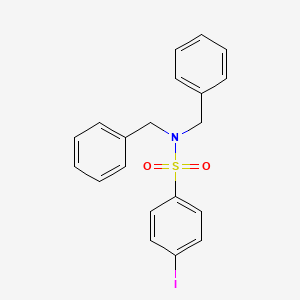
![2,4-Bis(trifluoromethyl)-7-[3-(trifluoromethyl)phenoxy][1,8]naphthyridine](/img/structure/B2883708.png)
![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)
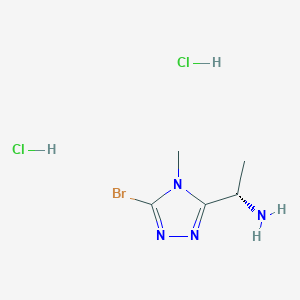

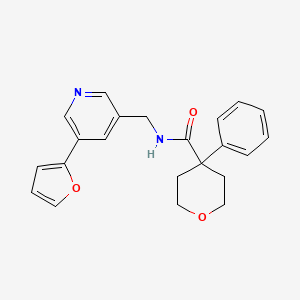

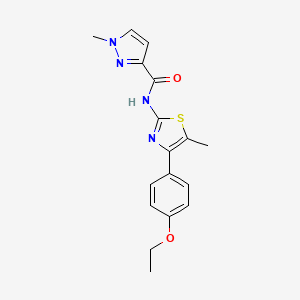
![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)

![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)
![Tert-butyl 4-[2-(chlorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2883723.png)
